

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane IUPAC name and synonyms.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Cat. No.: B098531

[Get Quote](#)

An In-depth Technical Guide to **1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane**

Introduction

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a versatile organosilicon compound that holds a significant position in the field of materials science and synthetic chemistry. Characterized by a flexible siloxane backbone flanked by two reactive ethoxy groups, this molecule serves as a crucial building block and intermediate. Its unique structure, combining the inorganic nature of the Si-O-Si bond with organic methyl and ethoxy functionalities, imparts a desirable balance of thermal stability, low surface tension, and controlled reactivity. This guide offers a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, key applications, and rigorous safety protocols, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Nomenclature

A precise understanding of a compound's nomenclature is fundamental for unambiguous scientific communication. The standardized IUPAC name for this compound is ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane.^{[1][2][3]} However, it is frequently referenced in literature and commercial catalogs by several synonyms.

Common Synonyms:

- 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane[2][4][5]
- Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-[2][4]
- Tetramethyl-1,3-diethoxy disiloxane[2][4]
- DK190[5][6]
- α,ω -Diethoxytetramethyldisiloxane[7]

Key Identifiers:

Identifier	Value
CAS Number	18420-09-2[1][2][4]
EC Number	242-298-7[2][8]
Molecular Formula	C ₈ H ₂₂ O ₃ Si ₂ [1][2][4]
IUPAC InChI	1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3[1][2]
SMILES	CCO--INVALID-LINK--(C)O--INVALID-LINK--(C)OCC[1][2]

Molecular Structure Diagram:

Caption: Molecular structure of **1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane**.

Physicochemical Properties

The utility of **1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane** in various applications is a direct consequence of its physical and chemical properties. It exists as a colorless liquid with a characteristic profile suitable for a range of reaction conditions.

Summary of Physicochemical Data:

Property	Value	Source(s)
Molecular Weight	222.43 g/mol	[1] [2]
Appearance	Colorless liquid/oil	[5] [7]
Density	0.883 g/mL at 25 °C	[5] [8]
Boiling Point	161 °C	[5]
Melting Point	-134 °C	[5] [8]
Flash Point	43 °C (109.4 °F) - closed cup	
Refractive Index	n _{20/D} 1.389	[5] [8]
Hydrolytic Sensitivity	Reacts slowly with moisture/water	[5] [9]

Synthesis and Reaction Mechanisms

The synthesis of **1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane** can be achieved through several established routes. The choice of method often depends on the desired purity, scale, and available precursors. The most common approaches involve the controlled reaction of siloxane or silane precursors with an ethanol source.

Primary Synthesis Route: Direct Alkoxylation

A prevalent and straightforward method is the direct alkoxylation (specifically, ethoxylation) of 1,1,3,3-tetramethyldisiloxane. This reaction involves the cleavage of the Si-H bond and the formation of a new Si-O bond.

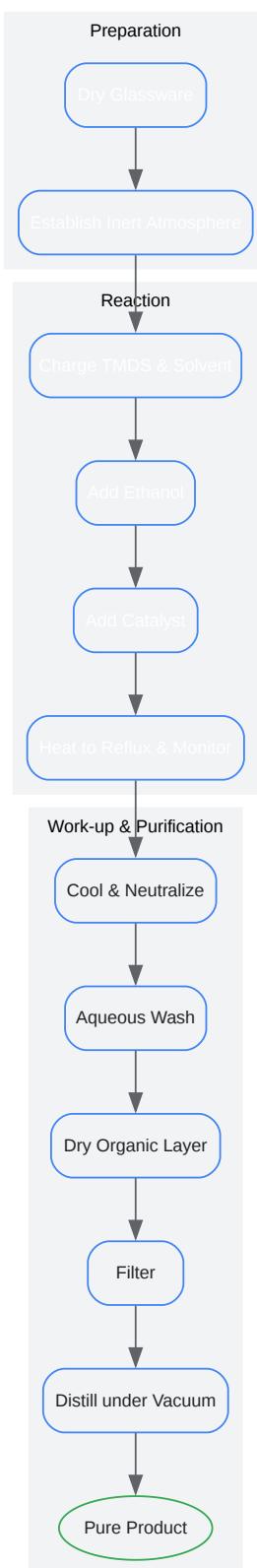
This reaction is typically catalyzed to proceed at a practical rate. The catalyst's role is to activate the Si-H bond, making the silicon atom more susceptible to nucleophilic attack by the ethanol.

Experimental Protocol: Catalytic Ethoxylation of 1,1,3,3-Tetramethyldisiloxane

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize **1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane** with high purity.

Materials:


- 1,1,3,3-Tetramethyldisiloxane (TMDS)
- Anhydrous Ethanol (EtOH)
- Acid Catalyst (e.g., a solid acid catalyst or a few drops of a strong mineral acid)
- Inert solvent (e.g., Toluene)
- Drying agent (e.g., anhydrous sodium sulfate)
- Standard reflux and distillation glassware
- Nitrogen or Argon source for inert atmosphere

Procedure:

- Reactor Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried to remove moisture, which can cause unwanted side reactions.
- Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) to prevent side reactions with atmospheric moisture and oxygen. This is crucial as the siloxane intermediates can be sensitive.
- Charging Reagents: Charge the flask with 1,1,3,3-tetramethyldisiloxane and the inert solvent. Begin stirring.
- Addition of Ethanol: Slowly add a stoichiometric excess of anhydrous ethanol to the reaction mixture. The excess ethanol helps drive the reaction to completion.
- Catalyst Introduction: Introduce the acid catalyst. The amount should be minimal but effective, as excessive catalyst can promote undesirable condensation side-products.

- Reaction: Gently heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using a suitable technique, such as Gas Chromatography (GC) or ^1H NMR, to observe the disappearance of the Si-H signal from the starting material.
- Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. If a liquid acid was used, neutralize it carefully with a weak base (e.g., sodium bicarbonate solution).
- Work-up: Transfer the mixture to a separatory funnel. Wash with deionized water to remove any remaining catalyst and ethanol. Separate the organic layer.
- Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
- Purification: Remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield the final, high-purity **1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane**.

Synthesis Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane**.

Key Reaction Mechanism: Hydrolysis

One of the most important reactions of this compound is hydrolysis. The ethoxy groups are susceptible to cleavage by water, especially under acidic or basic conditions, to form silanol (Si-OH) groups and ethanol.^{[1][9]} These silanol intermediates are highly reactive and can subsequently undergo self-condensation to form longer siloxane chains or networks. This controlled hydrolysis is the foundational chemistry for the formation of many silicone polymers and materials.

Applications in Research and Industry

The dual reactivity of the ethoxy groups and the stability of the siloxane backbone make this compound a valuable asset in several domains.

- **Precursor for Silicone Materials:** It is a primary building block for synthesizing a variety of silicone-based materials.^[1] Through controlled hydrolysis and condensation, it can be used to create silicone fluids, elastomers, and resins with tailored properties.
- **Coatings and Sealants:** The compound is used in formulations for coatings that require low surface energy, high thermal stability, and hydrophobicity.^[1] In sealants, it contributes to excellent adhesion and flexibility.^[1]
- **Dielectric Materials:** Its insulating properties make it suitable for use in electronic applications as a dielectric material, protecting sensitive components.^[1]
- **Chemical Intermediate:** It serves as a key intermediate in the synthesis of more complex organosilicon molecules, such as symmetric alkoxy-substituted alkylsiloxanes.^{[3][8]}
- **Biomedical Devices:** The inherent biocompatibility of many silicones makes this precursor a candidate for research into new materials for medical devices.^[1]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with **1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane** due to its flammability and potential health effects.

GHS Hazard Classification:

Hazard Class	GHS Code	Description
Flammable Liquids	H226	Flammable liquid and vapor[2] [5]
Skin Corrosion/Irritation	H315	Causes skin irritation[2][5]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation[2] [5]
Specific Target Organ Toxicity	H335	May cause respiratory irritation[2][5]

Protocol for Safe Handling and Storage

- Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent the accumulation of vapors.[9] Ensure an emergency eye wash station and safety shower are immediately accessible.[10]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear neoprene or nitrile rubber gloves.[9][10]
 - Eye Protection: Use chemical safety goggles. Contact lenses should not be worn.[9][10]
 - Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[9][10]
 - Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified respirator with an organic vapor cartridge.[9][10]
- Fire Safety: This is a flammable liquid.[9] Keep it away from all heat sources, sparks, and open flames.[9] Use only non-sparking tools for transfers.[9] All containers and transfer lines must be grounded to prevent static discharge.[9] Suitable extinguishing media include water spray, foam, carbon dioxide, and dry chemical.[9][10]
- Handling: Avoid all contact with skin and eyes, and do not breathe vapors.[9]

- Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area designated for flammable liquids.[\[9\]](#) The compound reacts with moisture, liberating flammable ethanol; therefore, storage under an inert atmosphere is recommended to maintain purity and safety.[\[9\]](#)
- Spill Response: In case of a spill, eliminate all ignition sources.[\[10\]](#) Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Conclusion

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a foundational chemical for advanced material synthesis. Its well-defined structure and predictable reactivity, particularly through hydrolysis of its ethoxy groups, provide a reliable platform for creating a vast array of silicone-based products. For researchers and developers, a thorough understanding of its properties, synthesis, and handling requirements is essential to safely and effectively leverage its potential in applications ranging from industrial coatings to next-generation biomedical materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | 18420-09-2 [smolecule.com]
- 2. 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | C8H22O3Si2 | CID 87635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. materials.alfachemical.com [materials.alfachemical.com]
- 4. Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl- [webbook.nist.gov]
- 5. 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE | 18420-09-2 [chemicalbook.com]
- 6. 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE | 18420-09-2 [amp.chemicalbook.com]
- 7. 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane | CymitQuimica [cymitquimica.com]
- 8. lookchem.com [lookchem.com]

- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
- To cite this document: BenchChem. [1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098531#1-3-diethoxy-1-1-3-3-tetramethyldisiloxane-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com